Formamidoxime

DNA synthesis inhibitor E. coli macromolecular synthesis

Formamidoxime (N'-hydroxymethanimidamide, CAS 624-82-8) is the simplest amidoxime compound, possessing both an amino group and a hydroxyimino group on the same carbon atom. This compound serves as a structural analog of hydroxyurea and functions as a preferential inhibitor of DNA synthesis in bacterial and mammalian systems.

Molecular Formula CH4N2O
Molecular Weight 60.056 g/mol
CAS No. 624-82-8
Cat. No. B1203019
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFormamidoxime
CAS624-82-8
Synonymsformamidoxime
Molecular FormulaCH4N2O
Molecular Weight60.056 g/mol
Structural Identifiers
SMILESC(=NO)N
InChIInChI=1S/CH4N2O/c2-1-3-4/h1,4H,(H2,2,3)
InChIKeyIONSZLINWCGRRI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Formamidoxime (CAS 624-82-8) Procurement Guide: Core Properties and Research Applications


Formamidoxime (N'-hydroxymethanimidamide, CAS 624-82-8) is the simplest amidoxime compound, possessing both an amino group and a hydroxyimino group on the same carbon atom [1]. This compound serves as a structural analog of hydroxyurea and functions as a preferential inhibitor of DNA synthesis in bacterial and mammalian systems [2]. Formamidoxime has been evaluated across multiple research domains including antitumor pharmacology, nitric oxide (NO) donor biology, and electrochemical surface chemistry, demonstrating distinct activity profiles that differentiate it from other amidoximes and oxime derivatives [3].

Why Formamidoxime (CAS 624-82-8) Cannot Be Replaced by Generic Amidoximes in Critical Assays


Amidoximes and oxime derivatives exhibit pronounced functional divergence despite sharing the >C=N-OH structural motif. Formamidoxime is the smallest possible amidoxime, and this minimal structure critically determines both its enzyme substrate specificity and its physicochemical behavior in biological systems. For instance, diaphorase (DP) and lipoamide dehydrogenase (LAD) are unable to convert formamidoxime to NO, whereas these same enzymes readily convert formaldoxime and acetaldoxime [1]. Furthermore, in vivo vasodilator efficacy is restricted to hydrophilic members of the oxime class (formamidoxime, formaldoxime, acetohydroxamic acid), while less hydrophilic or slightly hydrophobic analogs such as acetaldoxime and acetone oxime are ineffective [2]. Substituting formamidoxime with a structurally similar amidoxime or oxime derivative without verifying these functional differences will yield invalid experimental results, particularly in assays involving NO-mediated vasorelaxation, DNA synthesis inhibition, or electrochemical surface interactions.

Formamidoxime (CAS 624-82-8) Quantitative Differentiation Evidence: Head-to-Head Data vs. Comparators


DNA Synthesis Inhibition in E. coli: Formamidoxime vs. Hydroxyurea Direct Comparison

Formamidoxime (2 mg/mL) inhibits DNA synthesis in E. coli by 91%, comparable to hydroxyurea's 96% inhibition at the identical concentration. The key differentiation is that formamidoxime shows greater inhibition of RNA synthesis (20% vs. 17%) and lipopolysaccharide synthesis (65% vs. 48%) than hydroxyurea [1]. This broader macromolecular synthesis inhibition profile may be advantageous in studies requiring multi-target suppression.

DNA synthesis inhibitor E. coli macromolecular synthesis antiproliferative

In Vivo Blood Pressure Reduction: Formamidoxime vs. Other Oxime Derivatives

In conscious Wistar rats with NO synthesis inhibited by L-NAME pretreatment (30 mg/kg i.v.), formamidoxime induced pronounced dose-dependent blood pressure reduction [1]. Critically, among five non-aromatic substituted oxime derivatives tested, only three (formamidoxime, formaldoxime, acetohydroxamic acid) were effective in vivo, while acetaldoxime and acetone oxime were ineffective and were excluded from further testing [1]. Hydrophilic character was identified as the key determinant of in vivo efficacy [2].

vasorelaxation nitric oxide donor blood pressure in vivo pharmacology

Enzymatic Conversion to Nitric Oxide: Formamidoxime vs. Formaldoxime and Acetaldoxime

Diaphorase (DP) and lipoamide dehydrogenase (LAD) were unable to convert formamidoxime to NO or nitrites, in contrast to the efficient conversion of formaldoxime (FAL) and acetaldoxime (AO) by these same enzymes [1]. This enzymatic selectivity is a critical differentiation point: formamidoxime's NO release in biological systems must proceed through alternative pathways (e.g., cytochrome P450-mediated oxidation) that are not shared by all oxime derivatives.

enzymatic NO release diaphorase lipoamide dehydrogenase C=N-OH compounds

Murine Leukemia Antitumor Activity: Formamidoxime vs. Acetamidoxime

In the L1210 murine leukemia system, formamidoxime was identified as one of the three most active compounds among a series of amidoximes evaluated [1]. Both formamidoxime and acetamidoxime were active against P388 leukemia; however, acetamidoxime showed only marginal activity against Lewis lung carcinoma [1]. Formamidoxime's antitumor evaluation provides a baseline activity reference for the simplest amidoxime scaffold, against which substituted amidoxime derivatives can be benchmarked.

antitumor L1210 leukemia P388 leukemia amidoxime analogs

Formamidoxime (CAS 624-82-8) Optimal Research Application Scenarios Derived from Quantitative Evidence


DNA Synthesis Inhibition Studies Requiring Broader Macromolecular Suppression

As demonstrated in direct comparison with hydroxyurea, formamidoxime at 2 mg/mL inhibits DNA synthesis in E. coli by 91% while also providing greater inhibition of RNA synthesis (20% vs. 17%) and lipopolysaccharide synthesis (65% vs. 48%) than hydroxyurea [1]. This broader suppression profile makes formamidoxime the preferred selection for experiments where simultaneous multi-target inhibition of macromolecular synthesis is desired, rather than selective DNA synthesis blockade.

In Vivo Vasodilator Pharmacology with Hydrophilic Oxime Derivatives

Formamidoxime is one of only three oxime derivatives validated to produce dose-dependent blood pressure reduction in conscious Wistar rats with inhibited endogenous NO synthesis [1]. Its hydrophilic character is the differentiating property that enables in vivo efficacy, whereas less hydrophilic (acetaldoxime) and slightly hydrophobic (acetone oxime) analogs are ineffective [2]. This application scenario is ideal for researchers screening vasoactive compounds or investigating the relationship between hydrophilicity and in vivo vasodilator activity.

Elucidating Diaphorase/LAD-Independent Nitric Oxide Release Pathways

Formamidoxime is uniquely resistant to conversion by diaphorase (DP) and lipoamide dehydrogenase (LAD), enzymes that efficiently convert formaldoxime and acetaldoxime to NO [1]. This property makes formamidoxime an essential tool for dissecting alternative NO release mechanisms (e.g., cytochrome P450-dependent pathways) in biological systems, without the confounding influence of DP/LAD-mediated conversion that affects other oxime derivatives.

Baseline Reference Compound for Amidoxime Structure-Activity Relationship Studies

Formamidoxime, as the unsubstituted parent amidoxime, was identified as one of the three most active compounds in the L1210 murine leukemia screen [1]. It provides a validated activity baseline for medicinal chemistry programs investigating the effect of N-substitution on antitumor activity within the amidoxime class. Researchers synthesizing and evaluating novel amidoxime analogs can use formamidoxime as the minimal-structure reference control.

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